(S)-(-)-Blebbistatin O-Benzoate
描述
(S)-(-)-Blebbistatin O-Benzoate is a chemical compound known for its applications in biological and chemical research. It is a derivative of Blebbistatin, a well-known inhibitor of myosin II ATPase activity. The addition of the O-Benzoate group enhances its solubility and stability, making it a valuable tool in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Blebbistatin O-Benzoate typically involves the esterification of (S)-(-)-Blebbistatin with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (S)-(-)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
(S)-(-)-Blebbistatin O-Benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound is employed in cell biology to inhibit myosin II activity, which is crucial for studying cell motility and cytokinesis.
Medicine: Research on this compound contributes to understanding muscle contraction and related disorders.
Industry: The compound’s stability and solubility make it useful in the formulation of various chemical products.
作用机制
The primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate involves the inhibition of myosin II ATPase activity. By binding to the myosin II motor domain, the compound prevents the hydrolysis of ATP, thereby inhibiting muscle contraction and cell motility. This action is mediated through specific interactions with the active site of myosin II, blocking its function.
相似化合物的比较
Blebbistatin: The parent compound, known for its myosin II inhibitory activity.
N-Benzyl Blebbistatin: A derivative with enhanced solubility and stability.
Para-Nitro Blebbistatin: A compound with modified inhibitory properties.
Uniqueness: (S)-(-)-Blebbistatin O-Benzoate stands out due to its enhanced solubility and stability compared to Blebbistatin. The addition of the O-Benzoate group allows for more efficient use in various experimental conditions, making it a preferred choice for researchers studying myosin II-related processes.
生物活性
(S)-(-)-Blebbistatin O-Benzoate is a derivative of the well-known myosin II inhibitor, (-)-blebbistatin. This compound has garnered attention for its potential therapeutic applications, particularly in treating atopic dermatitis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for future research.
This compound functions primarily as a selective inhibitor of non-muscle myosin II. Myosin II plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and the maintenance of cell shape. The compound binds to a hydrophobic cleft within the myosin motor domain, stabilizing a metastable state that prevents ATP hydrolysis and subsequent movement along actin filaments. This selective binding mechanism allows this compound to inhibit specific myosin isoforms without broadly affecting other myosin-related functions .
Efficacy in Atopic Dermatitis
Recent studies have demonstrated the therapeutic potential of this compound in alleviating symptoms of atopic dermatitis (AD). In a study involving NC/Nga mice, a model for atopic dermatitis, treatment with this compound resulted in significant improvements in clinical and histological parameters:
- Dermatitis Scores : Mice treated with this compound exhibited a reduction in dermatitis scores from 4.6 ± 0.8 (vehicle group) to 2.5 ± 0.3 after treatment .
- Serum IgE Levels : The compound significantly decreased serum IgE levels, which are indicative of allergic responses.
- Histological Analysis : Enhanced expression of filaggrin—a protein vital for epidermal barrier function—was observed alongside a reduction in mast cell counts in treated mice .
Table 1: Summary of Efficacy Findings
Parameter | Vehicle Group | This compound Group | Statistical Significance |
---|---|---|---|
Dermatitis Score | 4.6 ± 0.8 | 2.5 ± 0.3 | p < 0.05 |
Serum IgE Levels | Elevated | Significantly Reduced | p < 0.05 |
Filaggrin Expression | Low | High | p < 0.05 |
Mast Cell Count | High | Reduced | p < 0.05 |
In Vitro Studies
In vitro experiments using cultured keratinocytes further supported the findings from animal studies. Treatment with this compound led to increased expression of genes associated with epidermal barrier formation, including filaggrin, loricrin, and involucrin. Additionally, the compound inhibited the upregulation of type 2 alarmin cytokines that are implicated in the pathogenesis of atopic dermatitis .
Case Studies and Future Directions
The promising results from preclinical studies suggest that this compound could be developed as a novel therapeutic agent for atopic dermatitis. Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Further elucidating the pathways through which this compound exerts its effects on skin barrier function and inflammation.
- Formulation Development : Optimizing delivery methods to enhance bioavailability and therapeutic outcomes.
属性
IUPAC Name |
[(3aS)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIURMLAMQGRRU-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652482 | |
Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217832-61-5 | |
Record name | (3aS)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of (S)-(-)-Blebbistatin O-Benzoate in ameliorating atopic dermatitis symptoms, as suggested by the research?
A1: The research suggests that this compound exerts its effects through a two-pronged approach:
- Enhancing Epidermal Barrier Function: The compound appears to promote the expression of crucial proteins involved in forming a robust skin barrier, such as filaggrin, loricrin, and involucrin. Additionally, it seems to stimulate the production of ceramides, further bolstering the skin's defensive capabilities. []
- Inhibiting Type 2 Alarmin Cytokine Induction: this compound demonstrates an ability to suppress the excessive production of type 2 alarmin cytokines, key inflammatory mediators implicated in atopic dermatitis pathogenesis. These cytokines are often released by epidermal cells in response to allergens or the mechanical stress of scratching. By curbing their production, the compound helps to dampen the inflammatory cascade associated with atopic dermatitis. []
Q2: What were the key in vivo findings supporting the potential of this compound as an atopic dermatitis treatment?
A2: The study employed a mite antigen-induced atopic dermatitis model in NC/Nga mice to assess the compound's efficacy. this compound treatment led to:
- Significant reduction in dermatitis scores and ear thickness: This indicates a reduction in the severity of skin inflammation and edema. []
- Lower serum IgE levels: Elevated IgE levels are a hallmark of atopic dermatitis, and the compound's ability to reduce them suggests a modulation of the underlying allergic response. []
- Histological improvements: Analysis of skin biopsies revealed increased filaggrin production and a decrease in mast cell infiltration, reflecting improved barrier function and reduced inflammation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。